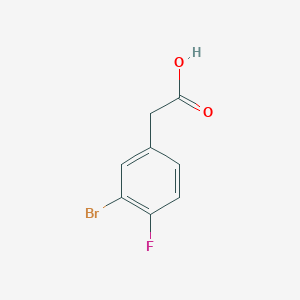

3-Bromo-4-fluorophenylacetic Acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromo-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFGIJYSXNXNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392293 | |

| Record name | 3-Bromo-4-fluorophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194019-11-9 | |

| Record name | 3-Bromo-4-fluorophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-fluorophenylacetic acid, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Core Properties of this compound

This compound is a halogenated aromatic carboxylic acid. Its core properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 194019-11-9 | [1][2] |

| Molecular Formula | C8H6BrFO2 | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| Physical Form | Crystal - Powder | [1] |

| Purity | Typically available at ≥96% or 97% | [1][2] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 3-bromo-4-fluorobenzyl bromide. The first step is the formation of the corresponding nitrile, 2-(3-bromo-4-fluorophenyl)acetonitrile, followed by hydrolysis to the desired carboxylic acid.

Experimental Workflow

The following diagram illustrates the synthetic pathway from the benzyl bromide starting material to the final phenylacetic acid product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-bromo-4-fluorophenyl)acetonitrile

This protocol is based on established procedures for the cyanation of benzyl halides.

-

Materials:

-

3-Bromo-4-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

5% Sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-fluorobenzyl bromide (e.g., 5.0 g) in dimethyl sulfoxide (e.g., 80 mL).

-

To this solution, add sodium cyanide (a slight molar excess).

-

Stir the reaction mixture at room temperature for approximately 18 hours.

-

Upon completion, pour the reaction mixture into ethyl acetate.

-

Wash the organic layer four times with a 5% sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain 2-(3-bromo-4-fluorophenyl)acetonitrile as a light amber oil.

-

Step 2: Hydrolysis of 2-(3-bromo-4-fluorophenyl)acetonitrile

This protocol is a general method for the hydrolysis of nitriles to carboxylic acids.

-

Materials:

-

2-(3-bromo-4-fluorophenyl)acetonitrile

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-(3-bromo-4-fluorophenyl)acetonitrile.

-

Add an excess of a 40% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 4-5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1.

-

The product, this compound, will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

-

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it is a precursor for the synthesis of 3'-Bromo-4'-fluoroacetophenone, which is an important intermediate for various biologically active compounds.[3] The presence of both bromine and fluorine atoms on the phenyl ring allows for selective functionalization through various cross-coupling reactions, making it a versatile reagent for medicinal chemists.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its effective utilization in drug design, formulation development, and quality control. This technical guide provides a summary of the available data on the core physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses the potential biological relevance of related compounds. Due to a notable scarcity of experimentally verified data in peer-reviewed literature for this specific molecule, this guide also includes predicted values and general methodologies to aid researchers in its characterization.

Core Physicochemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 194019-11-9 | |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| Appearance | Crystal - Powder |

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Source |

| Melting Point | 67 °C | [2] |

| Boiling Point | 326.8 ± 27.0 °C | [2] |

| pKa | No Data Available | - |

| Water Solubility | Slightly soluble | [2] |

| logP (XLogP3) | 2.2 | [2] |

| Density | 1.697 ± 0.06 g/cm³ | [2] |

| Flash Point | 151.4 ± 23.7 °C | [2] |

| Refractive Index | 1.570 | [2] |

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not published, standard methodologies for characterizing aromatic carboxylic acids can be readily applied.

Synthesis and Purification

The synthesis of substituted phenylacetic acids can be achieved through various organic chemistry routes. One common method involves the Suzuki coupling reaction of a suitable boronic acid with an alkyl halide.[3] Following synthesis, purification is typically performed by recrystallization from an appropriate solvent to achieve high purity, which is essential for accurate physicochemical measurements.

Melting Point Determination

The melting point is a critical indicator of purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for determining the pKa of a carboxylic acid.

Solubility Determination

Aqueous solubility is a key parameter for drug development.

Workflow for Shake-Flask Solubility Measurement

Caption: Workflow for determining the aqueous solubility of a compound.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Workflow for logP Determination

Caption: Workflow for determining the logP of a compound.

Potential Biological Significance

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of phenylacetic acid derivatives has been investigated for various pharmacological activities.

-

Anticancer Activity: Some derivatives of phenylacetic acid have been synthesized and evaluated as potential anticancer agents.[4]

-

Anti-inflammatory and Analgesic Properties: Phenylacetic acid is a core scaffold in some non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and felbinac.[3]

-

Antimicrobial Activity: Metal complexes of phenylacetic acid have been shown to exhibit antimicrobial properties.[5]

-

Plant Growth Regulation: Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones.[6] Some derivatives have been shown to inhibit plant growth.[7]

The presence of halogen atoms (bromine and fluorine) can significantly influence the biological activity of organic molecules.[8] Therefore, it is plausible that this compound could be a candidate for screening in various biological assays.

Conclusion

This compound is a chemical entity for which detailed, experimentally verified physicochemical data is currently lacking in publicly accessible scientific literature. This guide provides the available predicted data and outlines the standard experimental procedures that can be employed to determine its key physicochemical properties. The biological activities of related phenylacetic acid derivatives suggest that this compound may warrant further investigation for its potential pharmacological effects. Researchers working with this compound are strongly encouraged to perform thorough experimental characterization to establish a reliable data foundation for their studies.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. echemi.com [echemi.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Bromophenylacetic acid 98 1878-68-8 [sigmaaldrich.com]

- 8. catalog.mercer.edu [catalog.mercer.edu]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorophenylacetic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility prediction, alongside detailed experimental protocols for determining solubility in various organic solvents.

Introduction to the Solubility of this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a phenyl ring, a carboxylic acid group, a bromine atom, and a fluorine atom, dictates its physicochemical properties, including its solubility. The carboxylic acid group provides polarity and the capacity for hydrogen bonding, while the halogenated phenyl ring is largely nonpolar and hydrophobic. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Predicted Solubility Profile

The presence of the polar carboxylic acid group suggests that this compound will be soluble in polar organic solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and aprotic polar solvents (DMSO, DMF). The bulky and nonpolar bromofluorophenyl group will likely limit its solubility in highly polar solvents like water and enhance its solubility in moderately polar to nonpolar solvents that can accommodate the aromatic ring, such as ethers and chlorinated solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of the polar solute. |

| Ethers | Diethyl ether, THF | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the overall lower polarity can accommodate the nonpolar part of the molecule. |

| Ketones | Acetone | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for carboxylic acids. |

| Halogenated | Dichloromethane | Low to Moderate | The polarity is suitable for the aromatic ring, but it is not a strong hydrogen bonding solvent. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the carboxylic acid group makes it incompatible with nonpolar solvents. |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

The Potent Potential: A Technical Guide to the Biological Activity of Halogenated Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenylacetic acids and their derivatives represent a promising class of compounds with a diverse range of biological activities. The introduction of halogen atoms onto the phenylacetic acid scaffold significantly influences their physicochemical properties, leading to enhanced antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this area.

Introduction

Phenylacetic acid is a naturally occurring compound found in plants and animals, serving as a catabolite of phenylalanine.[1] While its intrinsic biological activity is modest, the strategic addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the phenyl ring can dramatically enhance its therapeutic potential. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby improving its ability to interact with biological targets and exert specific pharmacological effects. This guide explores the multifaceted biological activities of these modified compounds.

Antimicrobial Activity

Halogenated aromatic compounds have long been recognized for their antimicrobial properties.[2] The introduction of halogens into the phenylacetic acid structure can lead to potent antibacterial and antifungal agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of halogenated phenylacetic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [3] |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [3] |

| Halogenated Pyrrolopyrimidine Derivative (Bromo) | Staphylococcus aureus | 8 | [4] |

| Halogenated Pyrrolopyrimidine Derivative (Iodo) | Staphylococcus aureus | 8 | [4] |

Note: Data for halogenated phenylboronic acids and other derivatives are included due to the limited direct data on simple halogenated phenylacetic acids.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compound (halogenated phenylacetic acid)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (standard antibiotic)

-

Negative control (vehicle solvent)

-

Incubator (37°C)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compound.

-

Controls: Include wells with MHB and inoculum (growth control), and wells with MHB only (sterility control). Also, prepare serial dilutions of a standard antibiotic as a positive control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Signaling Pathway: Phenylacetic Acid Catabolism in Bacteria

In some bacteria, the phenylacetic acid (PAA) catabolic pathway is linked to stress responses, including antibiotic resistance. Understanding this pathway can provide insights into novel antimicrobial strategies.[5] The paa operon, responsible for PAA degradation, is often upregulated in response to antibiotic stress.[4]

Anti-inflammatory Activity

Certain halogenated phenylacetic acids exhibit significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways. A notable example is diclofenac, a dichlorinated phenylacetic acid derivative widely used as a nonsteroidal anti-inflammatory drug (NSAID).[6]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the compound's ability to reduce edema in animal models or by its inhibitory concentration (IC50) in in vitro assays.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (in vivo) | Significant reduction at 20 mg/kg | [7] |

| Diclofenac | Inhibition of heat-induced albumin denaturation | 86.75 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Test compound (halogenated phenylacetic acid)

-

Reference drug (e.g., indomethacin, diclofenac)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide animals into control, reference, and test groups.

-

Compound Administration: Administer the test compound and reference drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways in Inflammation

Halogenated phenylacetic acids can modulate several signaling pathways involved in inflammation, including the NF-κB and Keap1-Nrf2 pathways. Diclofenac, for instance, is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[][10]

Anticancer Activity

A growing body of evidence suggests that halogenated phenylacetic acid derivatives possess significant anticancer potential, exhibiting cytotoxicity against various cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [11] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [11] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [11] |

| 4-Iodophenylacetic acid | WHCO1 (Esophageal) | Tumour uptake of 4 ± 0.4 % ID/g in mice | [12][13] |

| Brominated Prodigiosin Derivatives | Various cancer cell lines | 0.62-17.00 (µg/mL) | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile 96-well plates

-

Test compound (halogenated phenylacetic acid)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Keap1-Nrf2 Pathway in Cancer

The Keap1-Nrf2 signaling pathway is a crucial regulator of cellular defense against oxidative stress.[16] Dysregulation of this pathway is implicated in cancer development and drug resistance. Some compounds can modulate this pathway, representing a potential therapeutic strategy.

Conclusion and Future Directions

Halogenated phenylacetic acids constitute a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities warrant further investigation. Future research should focus on synthesizing and screening a broader library of these compounds to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways for different halogenated derivatives will be crucial for optimizing their efficacy and safety profiles. The detailed protocols and pathway diagrams provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.

References

- 1. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 2. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodistribution and pharmacokinetics of I-131 labelled 4-iodophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 3-Bromo-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety data sheet (SDS) information for 3-Bromo-4-fluorophenylacetic acid (CAS No: 194019-11-9). The following sections detail the hazards, handling procedures, and emergency protocols necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification Summary

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category | GHS Code | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | Warning |

Data sourced from multiple safety data sheets.[1]

Hazard Response Workflow

The diagram below illustrates the logical flow from hazard identification to the appropriate precautionary response.

Caption: Logical flow from hazard identification to PPE and first aid.

Precautionary and Handling Protocols

Adherence to proper handling and storage procedures is critical to minimize risk. The following protocols are derived from standard safety data sheets.

Precautionary Statements

This table outlines the essential precautionary statements associated with the handling and use of this compound.

| Code | Statement | Category |

| P261 | Avoid breathing dust.[1] | Prevention |

| P264 | Wash skin thoroughly after handling. | Prevention |

| P271 | Use only outdoors or in a well-ventilated area. | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | Response |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Response |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Response |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | Response |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | Response |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | Response |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage |

| P405 | Store locked up. | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal |

Laboratory Handling Workflow

The following diagram provides a standardized workflow for researchers handling this compound, from preparation to disposal, to ensure safety.

Caption: Standard laboratory workflow for handling the compound.

Experimental Protocols: Safety and Emergency Procedures

While specific experimental applications will vary, the following protocols for safe handling and emergency response are universally applicable.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[2]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure. Inspect gloves before use.[2][3]

-

Respiratory Protection : Use only with adequate ventilation, such as a chemical fume hood. Avoid breathing fumes and dust.[2]

Engineering Controls

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2][4]

-

Use adequate general and local exhaust ventilation to keep airborne concentrations low.[2]

First-Aid Measures

-

Skin Contact : Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2]

-

Eye Contact : Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2]

-

Inhalation : Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4][5]

-

Ingestion : Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. Hazardous decomposition products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

-

Firefighter Protection : As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions : Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2]

-

Environmental Precautions : Do not let the product enter drains, other waterways, or soil.[2]

-

Containment and Cleaning : Prevent further leaks or spills if safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container. Consult local regulations for disposal.[2][6]

Storage and Stability

-

Storage Conditions : Store in a tightly-closed container when not in use.[2] Keep in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2][6]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7]

-

Stability : The product is considered stable under normal storage conditions. Hazardous polymerization will not occur.

References

Spectroscopic Analysis of 3-Bromo-4-fluorophenylacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-fluorophenylacetic acid, catering to researchers, scientists, and professionals in drug development. The document outlines predicted and analogous spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present a combination of predicted data and data from structurally analogous compounds. This information serves as a valuable reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.5-7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.2-7.3 | Multiplet | 1H | Ar-H |

| ~7.1-7.2 | Triplet | 1H | Ar-H |

| ~3.7 | Singlet | 2H | -CH₂- |

Solvent: CDCl₃. Predicted data is based on standard chemical shift values and analysis of similar structures.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | -COOH |

| ~157-160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135-138 | Ar-C |

| ~132-134 | Ar-C |

| ~125-127 | Ar-C |

| ~118-120 (d, ²JCF ≈ 20 Hz) | C-Br |

| ~115-117 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~40-42 | -CH₂- |

Solvent: CDCl₃. Predicted data is based on standard chemical shift values and analysis of similar structures.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Strong | C-F stretch |

| ~1050 | Medium | C-Br stretch |

| ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Data is predicted based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 232/234 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |

| 187/189 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 108 | [M-Br-COOH]⁺ | Loss of bromine and the carboxylic acid group. |

Ionization method: Electron Ionization (EI). The presence of bromine (⁷⁹Br and ⁸¹Br) results in isotopic peaks with a separation of 2 Da and nearly equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the solvent peak for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

-

Further dilute this stock solution to a final concentration of about 10 µg/mL.[1]

-

If necessary, acidify the solution with a small amount of formic acid to promote protonation.[1]

ESI-MS Acquisition Parameters (Negative Ion Mode for Carboxylic Acid):

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[2]

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate set to optimize desolvation.

-

Mass Range: m/z 50-500.

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M-H]⁻ in negative ESI) and any significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

The Dual Nature of Halogenation: A Technical Guide to Bromine and Fluorine Substituents in Molecular Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms, particularly bromine and fluorine, is a cornerstone of modern medicinal chemistry and drug design. These elements, though neighbors in the periodic table, impart remarkably distinct physicochemical properties to organic molecules, profoundly influencing their reactivity, metabolic stability, and interaction with biological targets. This technical guide provides an in-depth exploration of the roles of bromine and fluorine substituents, offering a comparative analysis of their effects on molecular reactivity. We present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to equip researchers with the knowledge to strategically employ halogenation in their scientific endeavors.

The Contrasting Influence of Bromine and Fluorine on Physicochemical Properties

The introduction of bromine or fluorine into a molecular scaffold can dramatically alter its electronic and steric profile. Fluorine, the most electronegative element, is small and forms a very strong bond with carbon, often enhancing metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1] Bromine, while also an electron-withdrawing group, is larger, more polarizable, and a weaker electron-withdrawing agent compared to fluorine. These fundamental differences translate into distinct effects on a molecule's acidity (pKa) and lipophilicity (logP), critical parameters influencing drug absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparative Physicochemical Properties of Halogenated Aromatic Compounds

| Compound | Substituent | pKa | logP |

| Phenol | H | 9.95 | 1.46 |

| 4-Fluorophenol | F | 9.81 | 1.86 |

| 4-Bromophenol | Br | 9.34 | 2.59 |

| Aniline | H | 4.63 | 0.90 |

| 4-Fluoroaniline | F | 4.65 | 1.15 |

| 4-Bromoaniline | Br | 3.88 | 1.81 |

| Benzoic Acid | H | 4.20 | 1.87 |

| 4-Fluorobenzoic Acid | F | 4.14 | 2.15 |

| 4-Bromobenzoic Acid | Br | 3.97 | 2.87 |

Impact on Molecular Reactivity and Reaction Mechanisms

The electronic effects of bromine and fluorine substituents significantly modulate the reactivity of a molecule, particularly in the context of aromatic systems. Both halogens are deactivating in electrophilic aromatic substitution reactions due to their inductive electron withdrawal. However, their influence on the regioselectivity of these reactions differs.

Fluorine's high electronegativity can stabilize the intermediate carbocation (the sigma complex) in nucleophilic aromatic substitution (SNAr) reactions, making fluorinated aromatics more reactive towards nucleophiles. Conversely, in electrophilic aromatic substitution, the activating effect of fluorine at the para position is more pronounced than that of bromine due to a stronger resonance effect.

Role in Drug-Receptor Interactions and Biological Activity

The ability of bromine and fluorine to modulate the electronic and steric properties of a lead compound is a powerful tool for optimizing its binding affinity and selectivity for a biological target. Fluorine's small size allows it to act as a bioisostere for a hydrogen atom, while its strong electronegativity can lead to favorable electrostatic interactions and hydrogen bonds.

Bromine, with its larger size and polarizability, can participate in a unique and highly directional non-covalent interaction known as a "halogen bond." This interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein's active site), can significantly enhance binding affinity and selectivity.[2]

Table 2: Comparative Biological Activity of Halogenated Kinase Inhibitors

| Inhibitor Scaffold | Halogen Substituent | Target Kinase | IC50 (nM) |

| 4-Anilinoquinazoline | H | EGFR | 29 |

| 4-Anilinoquinazoline | F | EGFR | 3.8 |

| 4-Anilinoquinazoline | Cl | EGFR | 0.31 |

| 4-Anilinoquinazoline | Br | EGFR | 0.025 |

| 4-Anilinoquinazoline | I | EGFR | 0.89 |

| Pyrimidine-isoxazole | di-Fluoro (8a) | p38α-MAP kinase | 33.2 |

| Pyrimidine-isoxazole | Chloro-Fluoro (8b) | p38α-MAP kinase | 6.88 |

| Pyrimidine-isoxazole | di-Chloro (8c) | p38α-MAP kinase | 10.8 |

Data sourced from a computational spectroscopic study on 4-anilinoquinazoline EGFR inhibitors and a study on p38α-MAP kinase inhibitors.[3][4]

Experimental Protocols

Protocol 1: Determination of pKa and logP

Objective: To determine the acid dissociation constant (pKa) and the partition coefficient (logP) of a halogenated compound.

Methodology:

pKa Determination (UV-Metric Titration):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 12).

-

In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers.

-

Measure the UV-Vis absorbance spectrum of each well using a plate reader.

-

Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

logP Determination (Shake-Flask Method): [5][6]

-

Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Ensure both phases are pre-saturated with each other before adding the compound.

-

Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to separate the n-octanol and aqueous layers.

-

Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 2: Synthesis of a Halogenated Quercetin Analogue

Objective: To synthesize a brominated or fluorinated derivative of the natural product quercetin.

Methodology (Illustrative Example for Bromination):

-

Protection of Hydroxyl Groups: To achieve regioselective halogenation, it is often necessary to protect certain hydroxyl groups. For quercetin, a common strategy is to first protect the more reactive hydroxyl groups. For instance, the 3, 7, 3', and 4'-hydroxyl groups can be protected using a suitable protecting group like benzyl bromide in the presence of a base (e.g., K2CO3) in a solvent like DMF.

-

Bromination: The protected quercetin can then be brominated using an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. The reaction may be initiated by a radical initiator like AIBN or by light.

-

Deprotection: Following bromination, the protecting groups are removed. For benzyl groups, this is typically achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

-

Purification: The final brominated quercetin analogue is purified using techniques such as column chromatography to isolate the desired product.

Note: The specific reaction conditions (temperature, reaction time, stoichiometry) will need to be optimized for each specific analogue.

Mandatory Visualizations

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

Caption: High-Throughput Screening (HTS) Workflow for Halogenated Compounds.

Conclusion

The judicious placement of bromine and fluorine substituents offers a powerful and versatile strategy to modulate the reactivity and biological activity of small molecules. Fluorine's unique properties often lead to enhanced metabolic stability and can subtly alter electronic interactions, while bromine's capacity for halogen bonding provides a valuable tool for improving binding affinity and selectivity. A thorough understanding of their distinct characteristics, supported by robust experimental data and protocols, is essential for leveraging the full potential of halogenation in drug discovery and development. This guide provides a foundational resource for researchers to make informed decisions in the design and optimization of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

3-Bromo-4-fluorophenylacetic Acid: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reactive sites for functionalization, making it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics and advanced materials.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key physical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol |

| CAS Number | 194019-11-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 114-117 °C (literature value for the similar compound 4-Bromophenylacetic acid)[1][2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

| ¹H NMR | Predicted: Aromatic protons (~7.0-7.6 ppm), methylene protons (~3.6 ppm), carboxylic acid proton (~11-12 ppm). Note: Experimental data for the specific compound is not readily available in the searched sources. Data for the related 3-bromophenylacetic acid shows aromatic protons at 7.1-7.5 ppm and a methylene singlet at 3.6 ppm. |

| ¹³C NMR | Predicted: Carboxylic carbon (~175-180 ppm), aromatic carbons (~115-140 ppm), methylene carbon (~40-45 ppm). Note: Experimental data for the specific compound is not readily available in the searched sources. Data for the related 3-bromophenylacetic acid shows a carboxylic carbon at 177.3 ppm, aromatic carbons between 122.8 and 137.0 ppm, and a methylene carbon at 40.5 ppm.[3] |

| IR Spectroscopy (cm⁻¹) | Predicted: Broad O-H stretch (carboxylic acid) ~2500-3300, C=O stretch (carboxylic acid) ~1700, C-Br stretch ~500-600, C-F stretch ~1000-1400. Note: Experimental data for the specific compound is not readily available in the searched sources. The IR spectrum of 3-bromophenylacetic acid shows a broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch at 1700 cm⁻¹, and aromatic C-H stretches around 3000 cm⁻¹.[4] |

| Mass Spectrometry | Predicted m/z: [M-H]⁻ at 230.9/232.9 (due to bromine isotopes). Note: Experimental data for the specific compound is not readily available in the searched sources. The predicted monoisotopic mass is 231.9535 Da.[5] |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. One of the most common and versatile methods is the Willgerodt-Kindler reaction, starting from the corresponding acetophenone.

Experimental Protocol: Willgerodt-Kindler Reaction

This protocol describes the synthesis of this compound from 3'-Bromo-4'-fluoroacetophenone.[6][7][8][9][10][11]

Materials:

-

3'-Bromo-4'-fluoroacetophenone

-

Sulfur

-

Morpholine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-Bromo-4'-fluoroacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (typically 120-140 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is diluted with toluene and washed sequentially with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude thiomorpholide intermediate.

-

Hydrolysis: The crude thiomorpholide is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and stirred for 8-12 hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with dichloromethane to remove any unreacted starting material or byproducts.

-

The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.

Applications as a Synthetic Building Block

The presence of the carboxylic acid, bromine, and fluorine functionalities makes this compound a versatile precursor for a variety of chemical transformations, including amide bond formation and cross-coupling reactions.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to amides, which are prevalent in many biologically active molecules. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) are commonly employed.

This protocol outlines the general procedure for the coupling of this compound with a primary or secondary amine.[6][12][13][14][15][16][17]

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and the amine (1.1 eq).

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Caption: General workflow for EDC/HOBt mediated amide coupling.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds. The carboxylic acid is typically protected as an ester prior to the coupling reaction.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the methyl ester of this compound with a boronic acid.[5][18][19][20][21][22][23]

Materials:

-

Methyl 2-(3-bromo-4-fluorophenyl)acetate

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

-

Water (if using a biphasic system)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine methyl 2-(3-bromo-4-fluorophenyl)acetate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.

Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their overexpression is implicated in many cancers.[7][14][24][25] Small molecule inhibitors of Aurora kinases, such as Alisertib (MLN8237), have shown promise in clinical trials.[4][23][26][27][28] The 3-bromo-4-fluorophenyl moiety can be incorporated into the scaffold of these inhibitors to modulate their potency and selectivity.

Caption: Simplified Aurora A kinase signaling pathway and the effect of its inhibition.

MEK Inhibitors (e.g., Trametinib)

The MEK/ERK signaling pathway is another critical pathway that regulates cell growth and proliferation.[8][13][18][29][30] Trametinib (GSK1120212) is a potent and selective inhibitor of MEK1 and MEK2. Analogs of Trametinib can be synthesized using this compound derivatives, where the substituted phenyl ring plays a key role in binding to the allosteric site of the MEK enzyme.

References

- 1. Bromo-4-fluoroacetophenone [webbook.nist.gov]

- 2. 4-Bromophenylacetic acid | CAS#:1878-68-8 | Chemsrc [chemsrc.com]

- 3. 3-Bromophenylacetic acid(1878-67-7) 13C NMR [m.chemicalbook.com]

- 4. 3-Bromophenylacetic acid [webbook.nist.gov]

- 5. PubChemLite - this compound (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. 194019-11-9|this compound|BLD Pharm [bldpharm.com]

- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. air.unimi.it [air.unimi.it]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 21. calpaclab.com [calpaclab.com]

- 22. orgsyn.org [orgsyn.org]

- 23. 4-Bromophenylacetic acid [webbook.nist.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]

- 27. spectrabase.com [spectrabase.com]

- 28. uanlch.vscht.cz [uanlch.vscht.cz]

- 29. researchgate.net [researchgate.net]

- 30. cdn-links.lww.com [cdn-links.lww.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 3-Bromo-4-fluorophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of amides is a cornerstone of medicinal chemistry and drug development, as the amide bond is a fundamental structural motif in a vast array of pharmaceuticals. 3-Bromo-4-fluorophenylacetic acid is a valuable building block, incorporating halogen atoms that can serve as handles for further chemical modifications, such as cross-coupling reactions, or can be used to modulate the physicochemical properties of the final compound. These application notes provide detailed protocols for the synthesis of amides from this compound using common and efficient coupling reagents.

General Reaction Scheme: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. This is achieved using a coupling reagent to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Figure 1: General scheme for amide synthesis.

Key Coupling Reagents for Amide Synthesis

The choice of coupling reagent is critical for achieving high yields and purity. Two of the most reliable and widely used methods for the synthesis of amides from substrates like this compound are presented below.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction kinetics.[1][2] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[1][3] This method is particularly effective for sterically hindered substrates and helps in suppressing racemization.[1]

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): The combination of EDC with HOBt is a classic and cost-effective method for amide bond formation.[4][5] EDC is a water-soluble carbodiimide, which facilitates the purification process as the urea byproduct can be easily removed by aqueous work-up.[6] HOBt is added to form an active ester, which increases coupling efficiency and minimizes side reactions and racemization.[5][7]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.[1]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

HATU (1.0 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

1N HCl or saturated NH₄Cl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (e.g., silica gel, solvents)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.0-1.5 eq).

-

Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM).

-

Activation: Add the base (DIPEA or TEA, 2.0-5.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.[1]

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate.[1]

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[1] These washes serve to remove any unreacted amine, excess acid, HOAt, and the base.[1]

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure amide.

-

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines the procedure for amide synthesis using the EDC and HOBt coupling system.[4][6]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (0.1 - 1.0 eq)

-

DIPEA or TEA (1.2 eq) (optional, depending on whether the amine is used as a salt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

10% Citric Acid solution or 1N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq), the amine (1.0 eq), and HOBt (0.1-1.0 eq) in an anhydrous solvent (DCM or DMF) in a round-bottom flask. If the amine is in its hydrochloride salt form, add a base like DIPEA or TEA (1.2 eq).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

EDC Addition: Add EDC·HCl (1.2 eq) to the mixture in portions over about 10 minutes.[6]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-24 hours).

-

Monitoring: Check the reaction progress using TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like DCM or EtOAc.

-

Transfer to a separatory funnel and wash sequentially with 10% citric acid solution or 1N HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and brine.[6]

-

-

Purification:

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude material by column chromatography on silica gel to yield the desired amide.

-

Data Presentation: Comparison of Coupling Methods

The following table summarizes the key quantitative parameters for the described protocols, allowing for an easy comparison.

| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |

| Carboxylic Acid (eq) | 1.0 | 1.0 |

| Amine (eq) | 1.0 - 1.2 | 1.0 |

| Coupling Reagent (eq) | HATU (1.0 - 1.5) | EDC·HCl (1.2) |

| Additive (eq) | - | HOBt (0.1 - 1.0) |

| Base (eq) | DIPEA/TEA (2.0 - 5.0) | DIPEA/TEA (1.2, if needed) |

| Solvent | Anhydrous DMF or DCM | Anhydrous DCM or DMF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 18 hours | 12 - 24 hours |

| Typical Yield | Good to Excellent | Moderate to Good |

Visualizations

Figure 2: Experimental workflow for amide synthesis.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Coupling reagents like HATU and EDC can be sensitizers and irritants. Avoid inhalation and skin contact.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Bases like DIPEA and TEA are corrosive and should be handled with caution.

References

- 1. benchchem.com [benchchem.com]

- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. peptide.com [peptide.com]

Application Notes and Protocols: Esterification of 3-Bromo-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 3-bromo-4-fluorophenylacetic acid, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The following sections detail two primary esterification methods: the robust Fischer-Speier esterification and the milder Steglich esterification. Quantitative data, where available from analogous reactions, is provided to guide expectations for reaction efficiency.

Introduction

This compound is a substituted aromatic carboxylic acid. Its ester derivatives are often key building blocks in medicinal chemistry and materials science. The conversion of the carboxylic acid to an ester is a fundamental transformation that allows for further functionalization and modulation of the molecule's physicochemical properties. This document outlines reliable and reproducible protocols for this conversion.

Data Presentation

The following tables summarize the expected reactants, products, and reaction conditions for the esterification of this compound. Data for yields are based on reactions with structurally similar phenylacetic acid derivatives and should be considered indicative.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₈H₆BrFO₂ | 233.04 | Starting Material |

| Methanol | CH₄O | 32.04 | Reagent/Solvent |

| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |

| Methyl 2-(3-bromo-4-fluorophenyl)acetate | C₉H₈BrFO₂ | 247.06 | Product |

| Ethyl 2-(3-bromo-4-fluorophenyl)acetate | C₁₀H₁₀BrFO₂ | 261.09 | Product |

Table 2: Summary of Esterification Protocols

| Protocol | Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |

| Fischer-Speier Esterification | ||||

| Methyl Ester | Methanol, Sulfuric Acid (catalytic) | Methanol | 4-24 hours | ~95-99 |